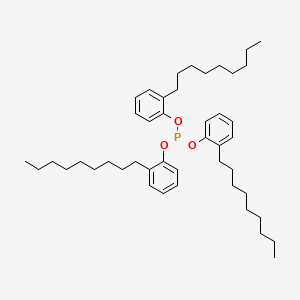
Tris(nonylphenyl) phosphite
Cat. No. B3028669
M. Wt: 689 g/mol
InChI Key: WGKLOLBTFWFKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08492473B2
Procedure details


Phosphites (Secondary Antioxidants) that can be used in the present invention include, but are not limited tris-(2,4-di-t-butylphenyl)phosphite,tetrakis(2,4-di-tert-butylphenyl)[1,1-biphenyl]-4,4′-diylbisphosphonite, bis(2,4-di-t-butylphenyl) pentaerythritol diphosphite, bis(2,4-di-t-cumylphenyl) pentaerythritol diphosphite, tetrakis(2,4-di-t-butylphenyl) 4,4′-biphenylene diphosphonite, 2,4,6 tri-t-butylphenyl 2 butyl 2 ethyl 1,3 propane diol phosphite, distearyl pentaerythritol diphosphite, tris(nonylphenyl)phosphite and trilauryl trithio phosphite, e.g.
[Compound]
Name
Phosphites
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
tris-(2,4-di-t-butylphenyl)phosphite,tetrakis(2,4-di-tert-butylphenyl)[1,1-biphenyl]-4,4′-diylbisphosphonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
bis(2,4-di-t-butylphenyl) pentaerythritol diphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
bis(2,4-di-t-cumylphenyl) pentaerythritol diphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
tetrakis(2,4-di-t-butylphenyl) 4,4′-biphenylene diphosphonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
2,4,6 tri-t-butylphenyl 2 butyl 2 ethyl 1,3 propane diol phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name
distearyl pentaerythritol diphosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


[Compound]
Name
trilauryl trithio phosphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers


|
REACTION_CXSMILES
|
OP(OP(O)O)O.C(C1C=C(C(C)(C)C)C=CC=1C(C1C=CC(C(C)(C)C)=CC=1C(C)(C)C)(C(CO)(CO)CO)[OH:23])(C)(C)C.P(O)(O)O.[C:49]([C:53]1[CH:58]=[C:57]([C:59]([CH3:62])([CH3:61])[CH3:60])[CH:56]=[C:55]([C:63]([CH3:66])([CH3:65])[CH3:64])[C:54]=1C(O)C(CCCC)(CC)CO)([CH3:52])([CH3:51])[CH3:50].OP(OP(O)O)O.C(C(CCCCCCCCCCCCCCCCCC)(C(CO)(CO)CO)O)CCCCCCCCCCCCCCCCC.C(C1C=CC=CC=1OP(OC1C=CC=CC=1CCCCCCCCC)OC1C=CC=CC=1CCCCCCCCC)CCCCCCCC>>[C:63]([C:55]1[CH:56]=[C:57]([C:59]([CH3:62])([CH3:60])[CH3:61])[CH:58]=[C:53]([C:49]([CH3:52])([CH3:51])[CH3:50])[C:54]=1[OH:23])([CH3:66])([CH3:64])[CH3:65] |f:0.1,2.3,4.5|
|
Inputs


Step One
[Compound]
|
Name
|
Phosphites
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
tris-(2,4-di-t-butylphenyl)phosphite,tetrakis(2,4-di-tert-butylphenyl)[1,1-biphenyl]-4,4′-diylbisphosphonite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
bis(2,4-di-t-butylphenyl) pentaerythritol diphosphite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OP(O)OP(O)O.C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)C(O)(C(CO)(CO)CO)C1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C
|
Step Four
[Compound]
|
Name
|
bis(2,4-di-t-cumylphenyl) pentaerythritol diphosphite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
tetrakis(2,4-di-t-butylphenyl) 4,4′-biphenylene diphosphonite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
2,4,6 tri-t-butylphenyl 2 butyl 2 ethyl 1,3 propane diol phosphite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)O.C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)C(C(CO)(CC)CCCC)O
|
Step Seven
|
Name
|
distearyl pentaerythritol diphosphite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OP(O)OP(O)O.C(CCCCCCCCCCCCCCCCC)C(O)(C(CO)(CO)CO)CCCCCCCCCCCCCCCCCC
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCC)C1=C(C=CC=C1)OP(OC1=C(C=CC=C1)CCCCCCCCC)OC1=C(C=CC=C1)CCCCCCCCC
|
Step Nine
[Compound]
|
Name
|
trilauryl trithio phosphite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
